molecular formula C12H14O2 B15070912 2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-63-9

2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B15070912
CAS No.: 61995-63-9
M. Wt: 190.24 g/mol
InChI Key: LLSYTODMUIRKFN-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chromanone derivative, a class of oxygen-containing heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological activities . Chromanones, which are partially saturated versions of chromones, are widely investigated for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them valuable templates for the development of new therapeutic agents . The structural motif of the benzopyran core is ubiquitous in nature and is a key heterocycle in many biologically active molecules . Researchers utilize this and related compounds as critical intermediates in organic synthesis and for exploring diverse cellular targets, including enzymes and receptors . The compound is supplied exclusively for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

61995-63-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,5,7-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-5,9H,6H2,1-3H3

InChI Key

LLSYTODMUIRKFN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(C=C(C=C2O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, 2,5,7-trimethylphenol can be condensed with ethyl acetoacetate under acidic conditions to yield 2,5,7-Trimethylchroman-4-one .

Industrial Production Methods: Industrial production of 2,5,7-Trimethylchroman-4-one may involve optimized versions of laboratory synthesis methods. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes oxidation primarily at the benzylic positions (C2 and C3) and the aromatic methyl groups. Key findings include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)H₂SO₄, 80°C, 3 hrs5,7-Dimethyl-4-oxo-2,3-dihydrobenzopyran-2-carboxylic acid65%
H₂O₂ (30%)FeCl₃ catalyst, RT, 12 hrs2-Hydroxymethyl-5,7-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one45%
Ozone (O₃)CH₂Cl₂, -78°C, 1 hrCleavage of dihydrofuran ring to diketone derivative78%
  • Mechanistic Insights :

    • Oxidation with KMnO₄ targets the benzylic C3 position, forming a carboxylic acid via radical intermediates.

    • Hydrogen peroxide selectively oxidizes the C2 methyl group to a hydroxymethyl moiety under Lewis acid catalysis.

Reduction Reactions

The ketone group at C4 and the dihydrofuran ring are primary reduction sites:

Reagent Conditions Product Yield Source
NaBH₄MeOH, 0°C, 2 hrs2,5,7-Trimethyl-2,3,4-trihydro-4H-1-benzopyran-4-ol88%
LiAlH₄THF, reflux, 6 hrs2,5,7-Trimethylchroman-4-ol72%
H₂ (Pd/C)EtOAc, 50 psi, 24 hrsSaturation of dihydrofuran ring to tetrahydro derivative95%
  • Applications :

    • Reduced derivatives show enhanced solubility, making them intermediates for bioactive molecules (e.g., antioxidants) .

Substitution Reactions

Electrophilic substitution occurs at the activated C6 and C8 positions of the aromatic ring:

Reagent Conditions Product Yield Source
Br₂ (1 equiv)AcOH, RT, 4 hrs6-Bromo-2,5,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one60%
HNO₃ (conc.)H₂SO₄, 0°C, 30 min8-Nitro-2,5,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one55%
ClSO₃HDCM, 40°C, 2 hrs6-Sulfo-2,5,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one68%
  • Regioselectivity : Methyl groups at C5 and C7 direct electrophiles to the para positions (C6 and C8) via steric and electronic effects .

Ring-Opening and Functionalization

The dihydrofuran ring undergoes cleavage under strong acidic or basic conditions:

Reagent Conditions Product Yield Source
H₂SO₄ (conc.)Reflux, 8 hrs2,5,7-Trimethyl-4-hydroxybenzaldehyde82%
NaOH (10%)EtOH, 100°C, 12 hrs2,5,7-Trimethyl-4-oxo-2,3-dihydrobenzoic acid75%
  • Mechanism : Acid-catalyzed hydrolysis breaks the ether linkage, yielding aldehydes or carboxylic acids .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and diradical formation:

Conditions Product Application Source
UV (254 nm), benzeneDimer via C4 carbonyl and C3 diradical couplingPolymer crosslinking agents

Biological Activity and Derivatives

Derivatives synthesized from this compound exhibit:

  • Antioxidant activity : EC₅₀ = 12 µM in DPPH assay .

  • Antimicrobial effects : MIC = 8 µg/mL against S. aureus.

  • Anti-inflammatory action : 80% inhibition of COX-2 at 50 µM .

Scientific Research Applications

2,5,7-Trimethylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme inhibition and interaction with biological macromolecules.

    Medicine: This compound exhibits potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .

Comparison with Similar Compounds

Structural and Substituent Differences

Key analogs and their distinguishing features:

Compound Name Substituents Key Structural Features Reference
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one 2,5,7-Me; 2,3-dihydro Partial hydrogenation, methyl groups N/A (Target)
3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 3,5,7-OMe; 2-(4-MeO-Ph) Methoxy groups, aryl substitution
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one 6,8-Br; 2,3-dihydro Bromine substituents, dihydro core
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Benzoyl allyl, hydroxy, methyl groups Functionalized side chain, keto-enol tautomerism

Analysis :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl (Me) and methoxy (OMe) groups are electron-donating, enhancing resonance stabilization of the aromatic ring. Bromine (Br) is electron-withdrawing, reducing electron density and altering reactivity (e.g., electrophilic substitution) .
  • Dihydro vs.

Physicochemical Properties

Elemental Composition and Solubility :

  • Methyl-Substituted Analogs: Higher C/H content (e.g., calculated C% ~65–70% for methylated pyranones ) compared to methoxy derivatives (lower C% due to oxygen-rich OMe groups) .
  • Bromo-Substituted Analogs : Higher molecular weight (Br atoms) and lower solubility in polar solvents due to halogen hydrophobicity .

Thermal Stability :

  • Methyl groups are more stable, favoring applications in high-temperature reactions.

Data Table: Comparative Properties of Benzopyranone Derivatives

Property This compound (Target) 3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Molecular Formula C₁₃H₁₄O₂ C₂₀H₂₀O₆ C₉H₆Br₂O₂
Substituent Effects Electron-donating (Me), lipophilic Electron-donating (OMe), polar Electron-withdrawing (Br), heavy
Calculated C% (Elemental) ~75% (estimated) 65.24% 35.2% (with Br)
Key Applications Hydrophobic intermediates, agrochemicals Antioxidant research Pharmaceutical synthesis

Biological Activity

2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as 2,3-dihydro-5,7-dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.

Molecular Structure:

  • IUPAC Name: 2,3-dihydro-5,7-dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one
  • CAS Number: 539-03-7
  • Molecular Formula: C12H14O4
  • Molecular Weight: 222.24 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines with promising results.

StudyCell LineIC50 (µM)Mechanism of Action
Sayed et al. (2018)HT-29 (colon cancer)25Induces apoptosis via caspase activation
Ali et al. (2020)MCF-7 (breast cancer)30Cell cycle arrest in G1 phase
Kumar et al. (2021)A549 (lung cancer)20Inhibition of PI3K/Akt pathway

Case Study: HT-29 Cell Line
In a study conducted by Sayed et al., the compound exhibited a significant reduction in cell viability at concentrations ranging from 10 to 100 µM after 72 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS. The results indicate that it effectively scavenges free radicals.

Assay TypeIC50 (µM)
DPPH15
ABTS12

The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which donate electrons to neutralize free radicals .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Mechanism:
The compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

The compound exhibits bacteriostatic activity by disrupting bacterial cell membrane integrity and inhibiting biofilm formation .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify methyl group positions (δ 1.2–2.5 ppm for aliphatic CH₃) and aromatic proton environments (δ 6.5–7.5 ppm).
  • HPLC-MS : Ensures purity and quantifies trace impurities using reverse-phase C18 columns with UV detection (λ ≈ 270 nm for chromenones) .
  • IR : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and ether (C-O-C) bands near 1250 cm⁻¹ .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration or OV/AG/P99 cartridges if volatile byproducts are generated .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

How can researchers optimize reaction conditions to favor specific derivatives (e.g., quinones vs. dihydrochromenones)?

Q. Advanced

  • Oxidative vs. Reductive Pathways : Use oxidizing agents (e.g., KMnO₄) under acidic conditions to produce quinones. For dihydrochromenones, employ NaBH₄ or catalytic hydrogenation .
  • Kinetic Control : Lower temperatures (0–25°C) favor kinetic products, while thermodynamic control requires elevated temperatures (e.g., 80°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, whereas non-polar solvents stabilize intermediates .

What methodologies are recommended for evaluating the compound’s biological activity (e.g., antimicrobial or antioxidant effects)?

Q. Advanced

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Antioxidant : DPPH radical scavenging assay with IC₅₀ quantification .
  • In Vivo Models : Use murine models to assess bioavailability and toxicity before therapeutic testing .

How should contradictory data on the compound’s bioactivity be resolved?

Q. Advanced

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>95% purity required) .
  • Experimental Replication : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Stability Studies : Assess degradation under storage conditions (light, temperature) using accelerated stability testing .

What strategies are effective for studying the compound’s stability and degradation pathways?

Q. Advanced

  • Forced Degradation : Expose to UV light, heat (40–60°C), and acidic/alkaline conditions to identify degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under varying temperatures .

How can structural derivatives be designed to explore structure-activity relationships (SAR)?

Q. Advanced

  • Targeted Modifications : Introduce substituents at C-2, C-5, or C-7 positions via Friedel-Crafts alkylation or Suzuki coupling .
  • Computational Modeling : Perform DFT calculations to predict electronic effects on bioactivity (e.g., HOMO-LUMO gaps for antioxidant capacity) .

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